4-(Thiophen-2-yl)-1,2-oxazol-5-amine
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Description
4-(Thiophen-2-yl)-1,2-oxazol-5
Mechanism of Action
Target of Action
For instance, a related compound, 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine, has been reported to target the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis .
Mode of Action
Based on the structural similarity to other thiophene derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to have varied absorption, distribution, metabolism, and excretion profiles . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability.
Result of Action
Based on the known effects of similar thiophene derivatives, it can be hypothesized that this compound may have potential therapeutic effects, such as anti-inflammatory or antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets . Furthermore, the compound’s action can also be influenced by its concentration and the presence of other competing molecules in the environment.
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, a class of compounds to which 4-(Thiophen-2-yl)-1,2-oxazol-5-amine belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science
Cellular Effects
Thiophene derivatives have been shown to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Properties
IUPAC Name |
4-thiophen-2-yl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-5(4-9-10-7)6-2-1-3-11-6/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKXRSVEXRSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(ON=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249589-12-5 |
Source
|
Record name | 4-(thiophen-2-yl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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